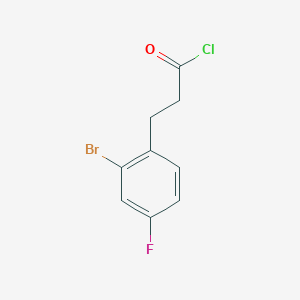

3-(2-Bromo-4-fluorophenyl)propanoyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-(2-Bromo-4-fluorophenyl)propanoyl chloride” is a chemical compound with the CAS Number: 1021939-75-2 . It has a molecular weight of 265.51 . The IUPAC name for this compound is 3-(4-bromo-2-fluorophenyl)propanoyl chloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7BrClFO/c10-7-3-1-6(8(12)5-7)2-4-9(11)13/h1,3,5H,2,4H2 . This code provides a specific description of the compound’s molecular structure.Applications De Recherche Scientifique

Halodeboronation and Aryl Halides Synthesis

- Halodeboronation for Aryl Halides Production : A study by Szumigala et al. (2004) discusses the scalable synthesis of 2-bromo-3-fluorobenzonitrile through the bromodeboronation of aryl boronic acids, demonstrating the potential use of similar compounds in the synthesis of aryl halides (Szumigala et al., 2004).

Genetically Encoded Fluorescent Amino Acids

- Fluorescent Protein Studies : Summerer et al. (2006) report the biosynthetic incorporation of a fluorescent amino acid into proteins, highlighting the use of halogenated compounds in studying protein structure and dynamics (Summerer et al., 2006).

Carbon-Fluorine Bond Formation

- Fluorination Reactions : Barthazy et al. (1999) describe the use of a fluoro complex of Ruthenium(II) for efficient bromide/fluoride exchange, indicating the role of halogenated compounds in synthesizing fluorinated molecules (Barthazy et al., 1999).

Cross-Coupling Reactions

- Nickel-Catalyzed Cross-Coupling : Mongin et al. (2002) discuss the nickel-catalyzed cross-coupling reactions between aryl Grignard reagents and fluoroarenes, underscoring the significance of halogenated compounds in organic synthesis (Mongin et al., 2002).

Enantioselective Synthesis

- Chiral Intermediate Synthesis : Choi et al. (2010) explore the synthesis of (S)-3-chloro-1-phenyl-1-propanol, a chiral intermediate, using Saccharomyces cerevisiae reductase, which can be related to the synthesis and applications of halogenated compounds like 3-(2-Bromo-4-fluorophenyl)propanoyl chloride in producing enantiomerically pure substances (Choi et al., 2010).

Safety and Hazards

Mécanisme D'action

Target of Action

Compounds of similar structure are often used in organic synthesis, particularly in reactions involving carbon-carbon bond formation .

Mode of Action

The compound is likely to interact with its targets through a mechanism similar to the Suzuki–Miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst . The bromine atom in the compound could potentially act as a leaving group, allowing the compound to participate in such reactions .

Biochemical Pathways

Given its potential use in organic synthesis, it may be involved in the formation of complex organic molecules, potentially affecting various biochemical pathways depending on the specific context of its use .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals, among others . For example, the Suzuki–Miyaura cross-coupling reaction typically requires a palladium catalyst and a base . Therefore, the presence and concentration of these substances in the environment could significantly impact the compound’s action.

Propriétés

IUPAC Name |

3-(2-bromo-4-fluorophenyl)propanoyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrClFO/c10-8-5-7(12)3-1-6(8)2-4-9(11)13/h1,3,5H,2,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSCCCUMXHZOFAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Br)CCC(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrClFO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.50 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-chlorophenyl)methylidene]-N,N'-bis[4-(trifluoromethyl)phenyl]propanediamide](/img/structure/B2754051.png)

![N-(2,3-dimethylphenyl)-2-[(oxolan-2-ylmethyl)amino]acetamide hydrochloride](/img/structure/B2754053.png)

![N-[1-(3-Hydroxyphenyl)ethyl]-N-[(1-methylcyclopropyl)methyl]prop-2-enamide](/img/structure/B2754057.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2754058.png)

amine](/img/structure/B2754059.png)

![2-bromo-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2754062.png)

![1-[(4-Bromophenyl)sulfonyl]-4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2754068.png)